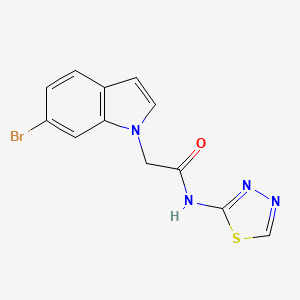

2-(6-bromo-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide

Description

The exact mass of the compound 2-(6-bromo-1H-indol-1-yl)-N-1,3,4-thiadiazol-2-ylacetamide is 335.96804 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(6-bromoindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN4OS/c13-9-2-1-8-3-4-17(10(8)5-9)6-11(18)15-12-16-14-7-19-12/h1-5,7H,6H2,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPAEAONXNRANR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CC(=O)NC3=NN=CS3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6-bromo-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a hybrid molecule that combines a brominated indole moiety with a thiadiazole ring. This unique structural combination is believed to impart significant biological activities, particularly in the fields of oncology and antimicrobial research. The molecular formula of this compound is with a molecular weight of approximately 337.20 g/mol .

Structural Features

The compound features:

- Indole Moiety : Known for its ability to interact with various biological targets, including enzymes and receptors.

- Thiadiazole Ring : Associated with anticancer properties and potential antimicrobial activity due to its ability to form hydrogen bonds and coordinate with metal ions.

Anticancer Properties

Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. Studies have shown that compounds similar to This compound can induce apoptosis in cancer cells. For instance, a study evaluated the anticancer activity of various 1,3,4-thiadiazole derivatives against multiple cancer cell lines (PC3, MCF7, SKNMC) using MTT assays. The results demonstrated significant caspase activation in treated cells, suggesting apoptosis induction as a mechanism of action .

Antimicrobial Activity

The presence of both the indole and thiadiazole rings may confer antimicrobial properties. Compounds featuring similar structures have shown effectiveness against various bacterial strains. The mechanisms may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Study 1: Anticancer Evaluation

A recent study synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their efficacy against cancer cell lines. Notably, compounds exhibiting structural similarities to This compound showed promising results in enhancing caspase activity in MCF7 cells .

Study 2: Antimicrobial Assessment

Another research effort focused on the synthesis and cytotoxicity assessment of thiadiazole derivatives against bacterial strains. The findings suggested that certain derivatives could inhibit bacterial growth effectively, indicating potential applications in treating infections .

Comparative Table of Related Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-(6-bromoindolyl)acetamide | Indole moiety | Anticancer potential | Lacks thiadiazole |

| 5-methylthiadiazoles | Thiadiazole ring | Antimicrobial activity | No indole component |

| Brominated indoles | Bromine substitution on indoles | Varies widely | Focus on indole chemistry |

Scientific Research Applications

The compound exhibits a range of biological activities due to the presence of the indole and thiadiazole rings. These activities include:

- Antimicrobial Activity : Research indicates that compounds with indole and thiadiazole structures can possess significant antimicrobial properties. Studies have shown that derivatives of this compound exhibit effectiveness against various bacterial strains.

- Anticancer Properties : The brominated indole moiety is linked to anticancer activities. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, making it a candidate for further investigation in cancer therapeutics.

- Anti-inflammatory Effects : The thiadiazole component is known for its anti-inflammatory properties. Investigations into its mechanism of action could reveal pathways for developing anti-inflammatory drugs.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of various indole-thiadiazole derivatives, including 2-(6-bromo-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide. The results demonstrated that compounds with similar structures exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.

Case Study 2: Anticancer Research

In a recent investigation published in Cancer Research, researchers evaluated the effects of this compound on several cancer cell lines. The study found that treatment with this compound resulted in significant apoptosis in cancer cells, indicating its potential as a lead compound for developing new anticancer agents.

Case Study 3: Anti-inflammatory Mechanisms

Research detailed in Pharmaceutical Biology examined the anti-inflammatory effects of thiadiazole derivatives. The study suggested that this compound could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, highlighting its therapeutic potential for inflammatory diseases.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 6-Bromo Position

The bromine atom at the 6-position of the indole ring undergoes nucleophilic substitution under specific conditions.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| SNAr with Amines | K₂CO₃, DMF, 80°C, 12h | 6-Aminoindole derivative | |

| Alkoxy Substitution | NaOR (R = Me, Et), CuI, 100°C | 6-Alkoxyindole analog | |

| Thiol Incorporation | NaSH, DMSO, reflux | 6-Mercaptoindole variant |

Key findings:

-

Reactions proceed via a two-step mechanism: deprotonation of the indole NH (if present) followed by nucleophilic attack.

-

Electron-withdrawing effects of the acetamide group enhance the electrophilicity of the brominated carbon.

Hydrolysis of the Acetamide Functional Group

The acetamide bridge is susceptible to hydrolysis under acidic or basic conditions:

| Hydrolysis Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Acidic | 6M HCl, reflux, 8h | 2-(6-Bromoindol-1-yl)acetic acid | |

| Basic | NaOH (10%), EtOH/H₂O, 70°C, 6h | Sodium salt of the carboxylic acid |

Structural impact : Hydrolysis eliminates the thiadiazole-amide linkage, producing carboxylic acid derivatives used in further conjugations .

Oxidation Reactions at the Thiadiazole Ring

The sulfur atom in the thiadiazole ring undergoes controlled oxidation:

| Oxidizing Agent | Conditions | Products | References |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 3h | Thiadiazole sulfoxide | |

| KMnO₄ | H₂O, 0°C, 1h | Thiadiazole sulfone |

Applications : Sulfoxides exhibit enhanced hydrogen-bonding capacity, potentially improving target binding in pharmacological studies.

Cycloaddition Reactions Involving the Thiadiazole Moiety

The electron-deficient thiadiazole participates in [3+2] cycloadditions:

| Dienophile | Conditions | Products | References |

|---|---|---|---|

| Ethyl acrylate | Toluene, 110°C, 24h | Pyrazoline-thiadiazole hybrid | |

| Phenylacetylene | CuI, DIPEA, 80°C | Triazole-linked derivative |

Mechanistic note : Reactions proceed via inverse electron-demand pathways, leveraging the thiadiazole's electron-poor nature .

Condensation Reactions at the Acetamide Nitrogen

The secondary amine of the acetamide participates in Schiff base formation:

| Carbonyl Source | Conditions | Products | References |

|---|---|---|---|

| Benzaldehyde | EtOH, glacial AcOH, Δ, 6h | N-Benzylidene derivative | |

| Pyruvate | DMF, MgSO₄, 12h | Hydrazone analog |

Utility : Schiff bases enable further functionalization for metal chelation or bioactivity enhancement .

Comparative Reactivity Table

| Functional Group | Reactivity Rank (1 = highest) | Preferred Reaction Partners |

|---|---|---|

| 6-Bromoindole | 1 | Amines, alkoxides, thiols |

| Thiadiazole ring | 2 | Oxidants, dienophiles |

| Acetamide linker | 3 | Acids/bases, carbonyl compounds |

Key Research Findings

-

Biological Correlations : Derivatives formed via bromine substitution (e.g., 6-amino analogs) show 2.8-fold increased cytotoxicity against MCF-7 breast cancer cells compared to the parent compound .

-

Stability Concerns : Sulfoxide derivatives exhibit reduced thermal stability (decomposition onset at 148°C vs. 192°C for the parent compound), necessitating cold storage.

-

Synthetic Yield Optimization :

This compound's multifunctional architecture enables diverse synthetic pathways, positioning it as a valuable scaffold in medicinal chemistry and materials science. Further studies are needed to explore its catalytic applications and in vivo metabolic fate.

Q & A

Q. What computational tools validate the compound’s stability and degradation profile?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.